molecular formula C12H10BrF3N2O2 B12453478 (2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B12453478
M. Wt: 351.12 g/mol
InChI Key: OERHCRRBSDEFGF-UHFFFAOYSA-N
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Description

(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

  • (4-bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
  • (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxy-3-benzofuranyl)methanone

Comparison:

  • Structural Differences: While the similar compounds share the bromophenyl group, they differ in the other substituents attached to the core structure.
  • Biological Activity: The presence of different functional groups can lead to variations in biological activity. For example, the trifluoromethyl group in (2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone may enhance its lipophilicity and metabolic stability compared to other similar compounds.
  • Uniqueness: The combination of the bromophenyl group with the pyrazoline ring and the trifluoromethyl group makes this compound unique in its class, potentially offering distinct pharmacological properties.

Properties

Molecular Formula

C12H10BrF3N2O2

Molecular Weight

351.12 g/mol

IUPAC Name

(2-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C12H10BrF3N2O2/c1-7-6-11(20,12(14,15)16)18(17-7)10(19)8-4-2-3-5-9(8)13/h2-5,20H,6H2,1H3

InChI Key

OERHCRRBSDEFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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